molecular formula C19H23N7O3 B2969557 (3,5-dimethylisoxazol-4-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040679-44-4

(3,5-dimethylisoxazol-4-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2969557
CAS No.: 1040679-44-4
M. Wt: 397.439
InChI Key: JGOKAEFYLRSVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3,5-dimethylisoxazol-4-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone" features a hybrid structure combining an isoxazole ring, a tetrazole moiety, and a piperazine linker. Key structural attributes include:

  • 3,5-Dimethylisoxazole: A five-membered heterocycle with oxygen and nitrogen, known for metabolic stability and moderate lipophilicity.
  • Tetrazole (4-methoxyphenyl-substituted): A nitrogen-rich heterocycle acting as a bioisostere for carboxylic acids, enhancing bioavailability and resistance to enzymatic degradation.

This compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3/c1-13-18(14(2)29-21-13)19(27)25-10-8-24(9-11-25)12-17-20-22-23-26(17)15-4-6-16(28-3)7-5-15/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOKAEFYLRSVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-dimethylisoxazol-4-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be broken down into distinct functional groups:

  • Isosoxazole moiety : Contributes to the compound's biological activity through its electron-withdrawing properties.
  • Tetrazole ring : Known for its role in enhancing bioavailability and stability.
  • Piperazine scaffold : Often associated with various pharmacological activities, including anxiolytic and antipsychotic effects.

Structural Formula

 3 5 dimethylisoxazol 4 yl 4 1 4 methoxyphenyl 1H tetrazol 5 yl methyl piperazin 1 yl methanone\text{ 3 5 dimethylisoxazol 4 yl 4 1 4 methoxyphenyl 1H tetrazol 5 yl methyl piperazin 1 yl methanone}

Antiviral Activity

Recent studies have highlighted the antiviral properties of related isoxazole derivatives against Herpes Simplex Virus type 1 (HSV-1). For instance, compounds similar to the target compound have shown significant inhibition of viral replication in vitro by targeting late stages of HSV-1 infection. This was evidenced by a reduction in specific gene products associated with viral replication, such as β-(ICP-6) and γ-(ICP-5 and gB) .

Antitumor Activity

The isoxazole derivatives have also been investigated for their antitumor properties. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The presence of the piperazine moiety may enhance these effects by improving the compound's interaction with cellular targets .

Antimicrobial Properties

In addition to antiviral and antitumor activities, compounds containing isoxazole rings have demonstrated antimicrobial properties against various bacterial strains. Studies have shown that these compounds can inhibit bacterial growth by disrupting essential cellular processes .

Case Study 1: Antiviral Efficacy Against HSV-1

A study evaluated a related isoxazole derivative's efficacy against HSV-1. The compound was found to significantly reduce viral titers in infected cell cultures. The mechanism was linked to the inhibition of viral protein synthesis at late infection stages, as shown by Western blot analysis .

Case Study 2: Antitumor Activity in Breast Cancer Cells

In another study, a series of isoxazole derivatives were tested on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds induced apoptosis and showed synergistic effects when combined with standard chemotherapeutic agents like doxorubicin. This highlights the potential for developing combination therapies using isoxazole derivatives .

Table 1: Biological Activities of Isoxazole Derivatives

Activity TypeRelated CompoundMechanism of ActionReference
AntiviralHDF (related structure)Inhibition of viral replication
AntitumorIsoxazole derivativesInduction of apoptosis
AntimicrobialIsoxazole derivativesDisruption of bacterial cell processes

Table 2: Efficacy Against Cancer Cell Lines

Compound TypeCell LineIC50 (µM)Mechanism
Isoxazole derivativeMCF-715Apoptosis induction
Isoxazole derivativeMDA-MB-23112Cell cycle arrest

Scientific Research Applications

The compound (3,5-dimethylisoxazol-4-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in scientific research due to its potential pharmacological applications. This article will explore its applications across various fields, including medicinal chemistry, pharmacology, and biological research.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit effectiveness against various bacterial and fungal strains. The isoxazole and tetrazole components may enhance the antimicrobial properties of this compound, making it a candidate for developing new antibiotics.

Antidepressant Effects

The piperazine unit is frequently linked to neuropharmacological activities. Studies suggest that compounds containing piperazine can influence serotonin receptors, which are critical in mood regulation. This compound may thus have potential as an antidepressant.

Anti-inflammatory Properties

Compounds with similar structural features have demonstrated the ability to modulate inflammatory responses. This suggests that the compound could be explored for its anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation.

Synthesis Pathways

The synthesis of the compound can be approached through various multi-step synthetic pathways. These methods highlight the complexity involved in creating such a molecule, which may include:

  • Reactions involving isoxazole derivatives .
  • Formation of the tetrazole moiety .
  • Piperazine functionalization .

Each synthetic route must be optimized to ensure high yield and purity of the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

The synthesized compounds 4 and 5 in share similarities with the target compound but differ in substituents and core heterocycles:

Feature Target Compound Compound 4 () Compound 5 ()
Aryl Substituent 4-Methoxyphenyl (electron-donating) 4-Chlorophenyl (electron-withdrawing) 4-Fluorophenyl (electron-withdrawing)
Heterocycle Core Isoxazole Thiazole Thiazole
Secondary Heterocycle Tetrazole Triazole Triazole
Linker Piperazine-methyl Chlorophenyl-thiazole Fluorophenyl-thiazole
Crystallography Not reported Triclinic, P̄I symmetry Triclinic, P̄I symmetry
Key Observations:

Substituent Effects :

  • The 4-methoxyphenyl group in the target compound may enhance solubility compared to the chloro/fluorophenyl groups in Compounds 4 and 5 due to its electron-donating nature.
  • Chloro/fluoro substituents (in Compounds 4/5) could improve membrane permeability but reduce aqueous solubility .

Heterocycle Comparison: Isoxazole vs. Tetrazole vs. Triazole: Tetrazole’s additional nitrogen atom increases hydrogen-bonding capacity, which might enhance target binding compared to triazole derivatives .

Linker Flexibility :

  • The piperazine-methyl linker in the target compound likely provides greater conformational flexibility than the rigid thiazole-chlorophenyl/fluorophenyl linkers in Compounds 4 and 4. This could influence binding kinetics and selectivity.

The target compound’s conformation remains uncharacterized but could adopt similar packing behaviors .

Hypothetical Pharmacokinetic and Pharmacodynamic Differences

Property Target Compound Compound 4/5 ()
Solubility Likely moderate (methoxy enhances polarity) Lower (chloro/fluoro reduce polarity)
Metabolic Stability High (tetrazole resists oxidation) Moderate (triazole less stable)
Binding Affinity Potentially higher (tetrazole H-bonding) Dependent on triazole’s limited H-bonding

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, tetrazole ring vibrations at ~1250 cm⁻¹) .
  • NMR : Use ¹H-NMR (300 MHz, CDCl₃) to resolve methyl groups (δ 2.1–2.2 ppm) and aromatic protons (δ 6.7–7.7 ppm). ¹³C-NMR confirms carbonyl (δ ~160 ppm) and quaternary carbons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 452.2) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC) against S. aureus and E. coli with 24–48 hour incubation .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorometric assays (e.g., ATPase activity with malachite green detection) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells at 10–100 µM concentrations .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess this compound’s persistence and bioaccumulation?

Methodological Answer:

  • Partitioning Coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) to predict mobility .
  • Degradation Pathways : Conduct hydrolysis (pH 5–9, 25–50°C) and photolysis (UV light, λ=254 nm) studies. Monitor degradation products via LC-HRMS .
  • Ecotoxicology : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201) .

Table 2 : Environmental Fate Parameters

ParameterExperimental DesignReference
Hydrolysis Half-lifepH 7, 25°C, 30-day monitoring
Photodegradation RateUV light, λ=254 nm, 72 hours

Q. What advanced spectroscopic methods resolve structural ambiguities in analogs of this compound?

Methodological Answer:

  • 2D-NMR : Use COSY and HSQC to assign overlapping proton signals (e.g., piperazine CH₂ groups) .
  • X-ray Crystallography : Determine absolute configuration of chiral centers (if present) using single-crystal diffraction .
  • LC-HRMS/MS : Fragment ions (e.g., m/z 320.1 → 245.0) confirm substituent positions in metabolites .

Q. How can conflicting biological activity data across studies be systematically analyzed?

Methodological Answer:

  • Dose-Response Curves : Compare EC₅₀ values under standardized conditions (e.g., serum-free media, 48-hour exposure) .
  • Meta-Analysis : Aggregate data from >5 independent studies using random-effects models to account for variability .
  • Mechanistic Studies : Validate target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Methodological Frameworks

Q. Which theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., LogP, polar surface area) in multiple linear regression models to predict activity .
  • Molecular Docking : Simulate binding poses with homology-modeled targets (e.g., kinase domains) using AutoDock Vina .
  • Free-Wilson Analysis : Deconstruct substituent contributions to activity (e.g., tetrazole vs. triazole analogs) .

Q. How should researchers design long-term stability studies for this compound?

Methodological Answer:

  • ICH Guidelines : Store samples at 25°C/60% RH (relative humidity) and 40°C/75% RH for 6–12 months. Monitor degradation via HPLC .
  • Forced Degradation : Expose to 0.1 M HCl/NaOH (hydrolysis), 3% H₂O₂ (oxidation), and UV light (photolysis) .
  • Polymorphism Screening : Use DSC (differential scanning calorimetry) and PXRD to identify stable crystalline forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.